Cas no 1156067-11-6 (4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-1-amine)

4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Butanamine, 4-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-1-amine
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- MDL: MFCD12192386
- Inchi: 1S/C7H14N4S/c1-11-6-9-10-7(11)12-5-3-2-4-8/h6H,2-5,8H2,1H3
- InChI Key: KGSDPSXRLUJDFT-UHFFFAOYSA-N
- SMILES: C(N)CCCSC1N(C)C=NN=1
4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242800-5.0g |
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butan-1-amine |
1156067-11-6 | 95% | 5.0g |
$1821.0 | 2024-06-19 | |
Ambeed | A1079276-5g |
3-[(4-Aminobutyl)sulfanyl]-4-methyl-4h-1,2,4-triazole |
1156067-11-6 | 95% | 5g |
$1235.0 | 2024-04-26 | |
Enamine | EN300-242800-10g |
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butan-1-amine |
1156067-11-6 | 10g |
$2701.0 | 2023-09-15 | ||
Enamine | EN300-242800-5g |
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butan-1-amine |
1156067-11-6 | 5g |
$1821.0 | 2023-09-15 | ||
Enamine | EN300-242800-10.0g |
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butan-1-amine |
1156067-11-6 | 95% | 10.0g |
$2701.0 | 2024-06-19 | |
Enamine | EN300-242800-0.5g |
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butan-1-amine |
1156067-11-6 | 95% | 0.5g |
$603.0 | 2024-06-19 | |
Enamine | EN300-242800-1.0g |
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butan-1-amine |
1156067-11-6 | 95% | 1.0g |
$628.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01014533-1g |
3-[(4-Aminobutyl)sulfanyl]-4-methyl-4h-1,2,4-triazole |
1156067-11-6 | 95% | 1g |
¥3220.0 | 2023-03-01 | |
Enamine | EN300-242800-0.05g |
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butan-1-amine |
1156067-11-6 | 95% | 0.05g |
$528.0 | 2024-06-19 | |
Enamine | EN300-242800-2.5g |
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butan-1-amine |
1156067-11-6 | 95% | 2.5g |
$1230.0 | 2024-06-19 |
4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-1-amine Related Literature
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-1-amine
Introduction to 4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-1-amine (CAS No. 1156067-11-6)
4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 1156067-11-6, this molecule represents a unique structural motif combining a sulfanyl group with a butanamine backbone, further functionalized by a 4-methyl-4H-1,2,4-triazole moiety. The presence of these distinct chemical features positions it as a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.
The 4-methyl-4H-1,2,4-triazole ring is a well-studied heterocyclic system known for its stability and versatility in medicinal chemistry. Its incorporation into the molecular framework of 4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-1-amine introduces specific electronic and steric properties that can influence binding interactions with biological targets. This structural feature has been extensively explored in recent years for its potential in modulating enzyme activity and receptor binding affinities.
The sulfanylbutanamine portion of the molecule contributes to its amphiphilic nature, allowing it to interact effectively with both hydrophobic and hydrophilic environments. This property is particularly advantageous in drug design, where solubility and membrane permeability are critical factors. The sulfanyl group, in particular, has been shown to enhance binding affinity in several pharmacological contexts by participating in hydrogen bonding or metal coordination interactions.
Recent advancements in computational chemistry have enabled more precise predictions of the biochemical behavior of such compounds. Molecular modeling studies on 4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-1-amine have revealed that its scaffold can effectively engage with protein targets through multiple non-covalent interactions. These insights have guided the optimization of analogs with improved pharmacokinetic profiles and reduced off-target effects.
In the realm of drug discovery, the synthesis of derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-1-amine has been pursued for their potential as kinase inhibitors or modulators of G-protein coupled receptors (GPCRs). The triazole ring's ability to act as a bioisostere for other heterocycles has been leveraged to enhance metabolic stability while maintaining biological activity. Furthermore, the sulfanyl group provides a handle for further derivatization via cross-coupling reactions or nucleophilic substitutions.
The compound's utility extends beyond small-molecule drug development into materials science and agrochemical applications. Its structural motifs are reminiscent of molecules that exhibit unique electronic properties when incorporated into supramolecular assemblies or polymer matrices. Such applications are particularly relevant in the context of sustainable chemistry initiatives aimed at reducing environmental impact while maintaining efficacy.
From a synthetic perspective, 1156067:11:6 presents an interesting challenge due to its trisubstituted triazole core and the need for regioselective functionalization at multiple positions. Advances in transition-metal catalysis have provided new methodologies for constructing these complex frameworks efficiently. For instance, palladium-catalyzed coupling reactions between aryl halides and organometallic reagents have enabled rapid assembly of the triazole ring system while preserving functional group integrity.
Biological activity assays have been conducted on various analogs derived from 1156067:11:6, focusing on therapeutic relevance. Preliminary data suggest that certain derivatives exhibit inhibitory effects on enzymes implicated in inflammatory pathways or metabolic disorders. These findings align with current trends toward targeting multifunctional proteins that play critical roles in disease pathogenesis.
The synthesis and characterization of this compound also highlight the importance of high-resolution spectroscopic techniques such as NMR spectroscopy and mass spectrometry in confirming structural integrity post-synthesis. These analytical methods are essential for ensuring batch-to-batch consistency required for industrial-scale production and clinical translation.
Future research directions may explore derivatization strategies aimed at enhancing bioavailability through prodrug formulations or improving selectivity via structure-based drug design approaches. Additionally, 1156067:11:6 could serve as a scaffold for library screening campaigns using high-throughput virtual screening (HTVS) technologies combined with experimental validation protocols.
The growing interest in heterocyclic chemistry underscores its significance as a cornerstone discipline within organic synthesis and medicinal chemistry. Compounds like 1156067:11:6 exemplify how functionalizing simple molecular backbones can yield entities with tailored properties suitable for diverse applications across multiple industries including pharmaceuticals, agrochemicals, and materials science.
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